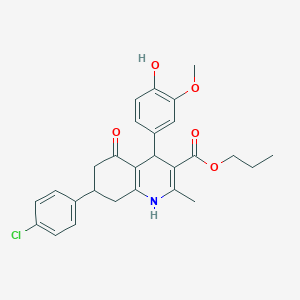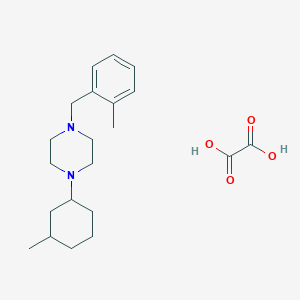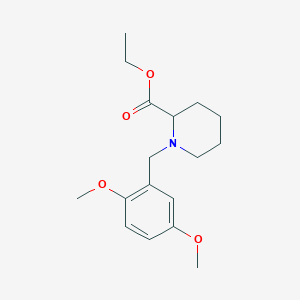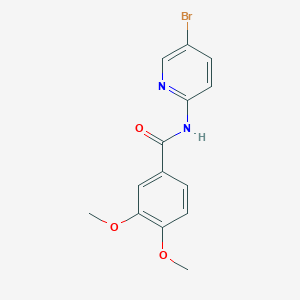![molecular formula C17H19BrN2 B4970716 3-[1-(3-bromobenzyl)-2-piperidinyl]pyridine](/img/structure/B4970716.png)
3-[1-(3-bromobenzyl)-2-piperidinyl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-(3-bromobenzyl)-2-piperidinyl]pyridine is a chemical compound that has been extensively studied for its various biochemical and physiological effects. It is a pyridine derivative that has been synthesized using various methods and has shown promise in scientific research applications.
Wirkmechanismus
The mechanism of action of 3-[1-(3-bromobenzyl)-2-piperidinyl]pyridine is not fully understood. However, it is believed to work by binding to dopamine receptors in the brain, which reduces the activity of dopamine in the brain. This, in turn, reduces the symptoms of psychosis. Additionally, it has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
3-[1-(3-bromobenzyl)-2-piperidinyl]pyridine has been found to have various biochemical and physiological effects. It has been found to bind to dopamine receptors in the brain, which reduces the activity of dopamine in the brain. This, in turn, reduces the symptoms of psychosis. Additionally, it has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been found to have neuroprotective effects, which may make it a potential treatment for Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-[1-(3-bromobenzyl)-2-piperidinyl]pyridine in lab experiments include its potential as an antipsychotic drug, its potential as a cancer treatment, and its neuroprotective effects. Additionally, it is relatively easy to synthesize using various methods. The limitations of using this compound in lab experiments include its unknown mechanism of action and its potential toxicity.
Zukünftige Richtungen
There are many future directions for the study of 3-[1-(3-bromobenzyl)-2-piperidinyl]pyridine. One direction is to further study its potential as an antipsychotic drug, as it has shown promise in reducing the symptoms of psychosis. Another direction is to further study its potential as a cancer treatment, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, further studies are needed to fully understand its mechanism of action and to determine its potential toxicity.
Synthesemethoden
The synthesis of 3-[1-(3-bromobenzyl)-2-piperidinyl]pyridine has been achieved using various methods, including the Suzuki coupling reaction, the Stille coupling reaction, and the Sonogashira coupling reaction. The Suzuki coupling reaction involves the reaction of 3-bromobenzylboronic acid with 2-piperidinylboronic acid in the presence of a palladium catalyst and a base. The Stille coupling reaction involves the reaction of 3-bromobenzylstannane with 2-piperidinyl iodide in the presence of a palladium catalyst and a base. The Sonogashira coupling reaction involves the reaction of 3-bromobenzyl iodide with 2-piperidinylacetylene in the presence of a palladium catalyst and a base.
Wissenschaftliche Forschungsanwendungen
3-[1-(3-bromobenzyl)-2-piperidinyl]pyridine has been extensively studied for its various scientific research applications. It has been shown to have potential as an antipsychotic drug, as it has been found to bind to dopamine receptors in the brain. It has also been studied for its potential as a cancer treatment, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, it has been studied for its potential as a treatment for Alzheimer's disease, as it has been found to have neuroprotective effects.
Eigenschaften
IUPAC Name |
3-[1-[(3-bromophenyl)methyl]piperidin-2-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2/c18-16-7-3-5-14(11-16)13-20-10-2-1-8-17(20)15-6-4-9-19-12-15/h3-7,9,11-12,17H,1-2,8,10,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIAKXJVBIUBBGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CN=CC=C2)CC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(3-Bromobenzyl)-2-piperidinyl]pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-hydroxypropyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B4970648.png)

![2-(4-chlorophenoxy)-N-[2-(2-pyridinylthio)ethyl]acetamide](/img/structure/B4970660.png)

![N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]-3-ethoxybenzamide](/img/structure/B4970671.png)


![isopropyl 2-[(1-adamantylcarbonyl)amino]-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4970678.png)

![5-bromo-N-[2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4970693.png)
![2,2'-(oxydi-4,1-phenylene)bis[N-(tert-butyl)-1,3-dioxo-5-isoindolinecarboxamide]](/img/structure/B4970703.png)

![9-[3-methoxy-4-(1-naphthylmethoxy)phenyl]-10-methyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B4970723.png)